![molecular formula C17H21N3O4 B2858995 叔丁基(1-((2,3-二氢苯并[b][1,4]二噁英-2-基)甲基)-1H-吡唑-4-基)氨基甲酸酯 CAS No. 1788557-90-3](/img/structure/B2858995.png)
叔丁基(1-((2,3-二氢苯并[b][1,4]二噁英-2-基)甲基)-1H-吡唑-4-基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule with a molecular formula of C19H28N2O4 . It contains a tert-butyl group attached to a carbamate group, which is further connected to a 1H-pyrazol-4-yl group. The pyrazolyl group is substituted at the 1-position with a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several cyclic and acyclic components. The 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group is a cyclic structure containing oxygen atoms, while the 1H-pyrazol-4-yl group is a five-membered ring containing two nitrogen atoms . The tert-butyl group is an acyclic structure attached to the carbamate group .科学研究应用
合成和结构分析
- 对氨基甲酸酯衍生物的研究,包括叔丁基 3-甲基-1-(3-间甲苯硒脲基)丁烷-2-基氨基甲酸酯,突出了这些化合物在理解晶体结构中强弱氢键相互作用方面的重要性。这些见解对于设计具有特定分子结构和性质的材料至关重要 (Das 等,2016)。
化学合成技术
- 叔丁基过氧苯甲酸酯促进的 1,3-二羰基化合物的 α-甲基化反应的发展展示了叔丁基衍生物在合成有机化学中的多功能性。此类技术能够有效地生产 α-甲基衍生物,扩展了化学合成的工具包 (Guo 等,2014)。
药物化学和药物设计
- 叔丁基氨基甲酸酯衍生物的研究也涉及药物化学,其中这些化合物作为中间体或活性剂用于开发潜在治疗剂。新型化合物的合成和表征,例如叔丁基 1-(5,8-二氧六氢-[1,3]噻唑并[3,4-a]吡嗪-3-基)乙基氨基甲酸酯,有助于发现具有特定生物活性的新药 (Liu 等,2012)。
先进材料研究
- 叔丁基衍生物在先进材料领域的探索通过叔丁基(5-氯戊二炔-1-基)氨基甲酸酯等化合物的合成和应用得到证明。这些研究通常集中于叔丁基赋予的独特性质,例如稳定性或反应性,这对于开发具有定制特性的新材料至关重要 (Baillargeon 等,2017)。
安全和危害
作用机制
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
属性
IUPAC Name |
tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(21)19-12-8-18-20(9-12)10-13-11-22-14-6-4-5-7-15(14)23-13/h4-9,13H,10-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIMLMLFFRUMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。